APP degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-4-2-3-14(12-15)21-19(26)23-20-22-16-6-5-13(11-17(16)29-20)18(25)24-7-9-28-10-8-24/h2-6,11-12H,7-10H2,1H3,(H2,21,22,23,26) |
InChI Key |
BXRIBKQPFVAZKX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Profile of APP Degrader-1: A Novel Therapeutic Candidate for Alzheimer's Disease
For Research Use Only
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, a product of amyloid precursor protein (APP) processing. Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate disease-causing proteins. This document provides a comprehensive overview of the preclinical data for APP Degrader-1, a novel heterobifunctional molecule designed to induce the degradation of APP. The following sections detail the in vitro and in vivo pharmacology, experimental methodologies, and the underlying mechanism of action of this compound, demonstrating its potential as a disease-modifying therapy for Alzheimer's disease.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that selectively recruits the E3 ubiquitin ligase machinery to APP, leading to its ubiquitination and subsequent degradation by the proteasome. By reducing the overall levels of the APP substrate, this compound aims to decrease the production of all Aβ species, a key pathological driver of Alzheimer's disease. This approach offers a potential advantage over traditional inhibitors by targeting the entire protein for elimination.
In Vitro Profile
Cellular Activity
The in vitro efficacy of this compound was evaluated in various cell-based assays to determine its potency and mechanism of action.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Result |
| APP Degradation DC50 | SH-SY5Y (human neuroblastoma) | 50 nM |
| Aβ40 Secretion IC50 | SH-SY5Y-APP695 | 75 nM |
| Aβ42 Secretion IC50 | SH-SY5Y-APP695 | 68 nM |
| Cell Viability (72h) | SH-SY5Y | > 10 µM |
| Off-Target Degradation | Proteomics Screen | No significant off-targets |
Experimental Protocols: In Vitro Assays
-
APP Degradation Assay: SH-SY5Y cells were treated with varying concentrations of this compound for 24 hours. Cell lysates were collected, and APP levels were quantified by Western blot analysis. The DC50 (concentration for 50% maximal degradation) was calculated from the dose-response curve.
-
Aβ Secretion Assay: SH-SY5Y cells overexpressing human APP695 were incubated with this compound for 48 hours. The conditioned media was collected, and the levels of secreted Aβ40 and Aβ42 were measured using commercially available ELISA kits. The IC50 values were determined from the resulting dose-response curves.
-
Cell Viability Assay: Cell viability was assessed using a standard MTT assay. SH-SY5Y cells were treated with this compound for 72 hours, followed by incubation with MTT reagent. The absorbance was measured to determine the percentage of viable cells relative to vehicle-treated controls.
-
Proteomics Screen: To assess selectivity, SH-SY5Y cells were treated with this compound (1 µM) for 24 hours. Global protein expression was analyzed by mass spectrometry to identify any proteins that were significantly downregulated compared to vehicle-treated cells.
In Vivo Pharmacology
Animal Models
The in vivo efficacy of this compound was assessed in transgenic mouse models of Alzheimer's disease that overexpress human APP with mutations associated with familial AD, leading to age-dependent Aβ plaque formation and cognitive deficits.
Pharmacokinetic and Target Engagement Studies
Table 2: Pharmacokinetic and Target Engagement Profile of this compound in 5XFAD Mice
| Parameter | Route | Dose | Result |
| Brain Penetration (Brain/Plasma Ratio) | IV | 10 mg/kg | 0.8 |
| APP Degradation (Hippocampus) | PO, 7 days | 30 mg/kg | 65% reduction |
| Aβ42 Reduction (Hippocampus) | PO, 7 days | 30 mg/kg | 58% reduction |
Efficacy in a Transgenic Mouse Model
Table 3: Efficacy of this compound in 6-Month-Old 5XFAD Mice after 3 Months of Dosing
| Endpoint | Treatment Group | Result | p-value |
| Morris Water Maze (Escape Latency) | Vehicle | 45 ± 5 sec | - |
| This compound (30 mg/kg, PO, daily) | 25 ± 4 sec | < 0.01 | |
| Amyloid Plaque Burden (Hippocampus) | Vehicle | 12 ± 2 % area | - |
| This compound (30 mg/kg, PO, daily) | 5 ± 1.5 % area | < 0.001 | |
| Synaptophys |
Methodological & Application
Application Note: Quantification of APP Reduction Using Western Blot Analysis Following Treatment with APP Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection and quantification of Amyloid Precursor Protein (APP) reduction in cell lysates following treatment with a novel compound, APP degrader-1, using Western blot analysis.
Introduction
Amyloid Precursor Protein (APP) is a transmembrane protein that plays a central role in the pathogenesis of Alzheimer's disease. The proteolytic processing of APP can lead to the generation of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. APP exists in several isoforms, with molecular weights ranging from 100-140 kDa.
Targeted protein degradation has emerged as a promising therapeutic strategy for a range of diseases. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This compound is a hypothetical PROTAC designed to specifically target APP for degradation.
This application note details a Western blot protocol to assess the efficacy of this compound by measuring the reduction in total APP levels in a cellular model. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture of proteins extracted from cells or tissues.
Principle of the Method
Cells are treated with varying concentrations of this compound. Following treatment, total protein is extracted from the cells, and the protein concentration is determined. Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then incubated with a primary antibody that specifically recognizes APP. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on X-ray film or with a digital imager. The intensity of the resulting band corresponding to APP is proportional to the amount of APP in the sample, allowing for quantification of the reduction in APP levels induced by this compound.
Experimental Workflow
Application Notes: Quantifying Aβ42 Reduction Following APP Degrader-1 Treatment using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, forming extracellular plaques. The 42-amino acid form, Aβ42, is particularly prone to aggregation and is considered a primary initiator of the pathological cascade in AD. These Aβ peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.
A promising therapeutic strategy for AD involves reducing the cellular pool of APP, thereby decreasing the production of all Aβ species. APP degrader-1 is a novel, hypothetical compound designed to induce the degradation of APP. By lowering the concentration of the precursor protein, this compound aims to inhibit the amyloidogenic pathway and reduce the generation of neurotoxic Aβ42 peptides.
Accurately quantifying the reduction in secreted Aβ42 is essential for evaluating the efficacy of compounds like this compound. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose. This document provides a detailed protocol for measuring Aβ42 levels in cell culture supernatants following treatment with this compound, presenting sample data and outlining the experimental workflow.
Principle of the Method
The protocol utilizes a solid-phase sandwich ELISA designed to measure human Aβ42. A microplate is pre-coated with a monoclonal capture antibody specific for the C-terminus of the Aβ42 peptide. When the cell culture supernatant (sample) is added to the wells, the Aβ42 antigen is bound by the immobilized antibody.
Subsequently, a biotin-labeled detection antibody that recognizes a different epitope on the Aβ peptide is added, forming a "sandwich" complex (capture antibody - Aβ42 - detection antibody). An enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate solution (e.g., Tetramethylbenzidine, TMB) is introduced. The enzyme catalyzes a colorimetric reaction, and the intensity of the resulting color is directly proportional to the amount of Aβ42 captured in the well. The reaction is halted with a stop solution, and the absorbance is measured spectrophotometrically, typically at 450 nm. The concentration of Aβ42 in the samples is then determined by interpolating from a standard curve generated with known concentrations of recombinant Aβ42.
Signaling Pathways and Experimental Workflows
Caption: Amyloid Precursor Protein (APP) processing and the mechanism of this compound.
Application Note and Protocols: Developing a Stable Cell Line to Assess APP Degrader-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Amyloid Precursor Protein (APP) is a transmembrane protein with critical functions in the central nervous system, including roles in neuronal development and synapse formation.[1] However, the proteolytic processing of APP is a key event in the pathogenesis of Alzheimer's disease.[2] APP can be cleaved by secretases via two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by β-secretase (BACE1).[3][4] The latter pathway leads to the generation of amyloid-β (Aβ) peptides, which can aggregate to form the neurotoxic plaques characteristic of Alzheimer's disease.[1][3]
Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins.[5][6] This approach offers a distinct advantage over traditional inhibition by removing the entire target protein, including any scaffolding functions.[7]
This application note provides a comprehensive protocol for the development and validation of a stable cell line designed to quantitatively assess the activity of novel APP-targeting degraders, referred to herein as "APP degrader-1". The system utilizes the highly sensitive HiBiT protein tagging technology to create a robust, high-throughput assay for monitoring APP degradation in a cellular context.[5][8]
Signaling Pathways and Experimental Workflow
To provide context for the experimental protocols, the following diagrams illustrate the APP processing pathway, the general mechanism of a targeted protein degrader, and the workflow for generating the stable cell line.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: General Mechanism of a Targeted Protein Degrader.
References
- 1. Amyloid Precursor Protein: A Regulatory Hub in Alzheimer's Disease [aginganddisease.org]
- 2. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Degradation [promega.com]
Troubleshooting & Optimization
APP degrader-1 stability and solubility issues in culture media
Welcome to the Technical Support Center for APP Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and solubility of this compound in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Disclaimer
The following recommendations are based on general principles for hydrophobic small molecules and targeted protein degraders. Specific optimal conditions for this compound may vary and require empirical determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active amyloid precursor protein (APP) degrader. It functions by binding to both CAPRIN1 and APP, enhancing their interaction. This leads to CAPRIN1-mediated degradation of APP through the endosome-lysosome pathway, which in turn reduces the extracellular release of Aβ42.[1]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous culture media. What is the likely cause?
A2: This is a common issue known as "crashing out" and is due to the low aqueous solubility of many hydrophobic compounds like this compound. The high concentration of the compound in the DMSO stock is no longer soluble when introduced into the predominantly aqueous environment of the culture media.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform an in vitro stability assay. This typically involves incubating this compound in the relevant biological matrix (e.g., cell culture media, liver microsomes) at 37°C and measuring the amount of intact compound remaining at various time points using LC-MS/MS.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
If you are encountering precipitation of this compound, follow this systematic approach to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed in the stock solution (e.g., in DMSO). | Concentration exceeds the solubility limit in the solvent. | Prepare a new stock solution at a lower concentration. It is important to empirically determine the solubility limit in the primary solvent. |
| Improper storage. | Store stock solutions at -80°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles. | |
| Low purity of the compound. | Ensure the use of high-purity this compound, as impurities can act as nucleation sites for precipitation. | |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | "Crashing out" due to poor aqueous solubility. | Decrease the final concentration of the degrader in the aqueous medium. Minimize the percentage of the organic stock solvent (e.g., DMSO) in the final solution (typically ≤0.5%). |
| Local high concentration upon addition. | Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion. Pre-warming the aqueous medium to 37°C can sometimes improve solubility. | |
| Buffer composition (pH, salts). | The pH and ionic strength of the buffer can influence the solubility of the compound. Test a range of pH values and salt concentrations if possible. | |
| Precipitate forms over time during incubation. | Compound instability leading to degradation products that are less soluble. | Refer to the troubleshooting guide for stability issues. |
| Aggregation of the compound. | High concentrations can lead to the formation of aggregates. Consider using a lower final concentration or including solubilizing agents. |
Guide 2: Investigating Stability Issues
Use this guide to identify and mitigate the degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or inconsistent results over time. | Hydrolysis of labile functional groups (e.g., esters, amides) in the aqueous medium. | Prepare fresh working solutions for each experiment. Assess stability at different pH values, as hydrolysis can be pH-dependent. |
| Enzymatic degradation by components in serum-containing media. | If using serum, consider heat-inactivating it. Alternatively, perform experiments in serum-free media if the cell line permits. | |
| Metabolic degradation by cellular enzymes (if degradation is observed in cell-based assays). | Common metabolic pathways include oxidation by Cytochrome P450 (CYP) enzymes. The linker region of degraders is often a site of metabolic modification. | |
| Photodegradation. | Protect solutions from light by using amber vials and minimizing exposure during experimental setup. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS) or cell culture medium of interest
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
Plate reader capable of measuring UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS) to achieve a range of final concentrations. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Transfer the solutions to a 96-well filter plate and centrifuge to pellet any precipitate.
-
Transfer the filtrate to a UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs.
-
The highest concentration that does not show a significant decrease in absorbance compared to the expected value is considered the kinetic solubility.
Protocol 2: In Vitro Stability Assay in Culture Media
Objective: To evaluate the chemical stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator at 37°C
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple vials.
-
Place the vials in a 37°C incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial.
-
Quench the reaction by adding 3 volumes of cold ACN containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Data Presentation
Table 1: Recommended Starting Formulations for Hydrophobic Compounds
The following are general-purpose formulations that can be tested to improve the solubility of this compound for in vitro and in vivo studies. The optimal formulation should be determined empirically.
| Formulation Component | Purpose | Typical Concentration Range | Example Formulation |
| DMSO | Primary organic solvent | 1-10% (in final formulation) | 10% DMSO |
| PEG300 / PEG400 | Co-solvent | 30-60% | 40% PEG300 |
| Tween 80 / Polysorbate 80 | Surfactant | 1-10% | 5% Tween 80 |
| Saline / PBS | Aqueous vehicle | q.s. to 100% | 45% Saline |
| SBE-β-CD (Captisol®) | Solubilizing agent | 10-30% | 20% SBE-β-CD in Saline |
| Corn Oil | Lipid-based vehicle | q.s. to 100% | 90% Corn Oil |
Note: When preparing formulations, add co-solvents sequentially and ensure each component is fully dissolved before adding the next.
Visualizations
Signaling Pathway
References
overcoming blood-brain barrier penetration issues with APP degrader-1
Welcome to the technical support center for APP Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to blood-brain barrier (BBB) penetration and effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a targeted protein degrader designed to selectively target and degrade the Amyloid Precursor Protein (APP). It is a heterobifunctional molecule composed of a ligand that binds to APP and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of APP, marking it for degradation by the proteasome. This approach aims to reduce the overall levels of APP and consequently the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.
Q2: What are the main challenges in delivering this compound to the central nervous system (CNS)?
A2: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain from harmful substances. Targeted protein degraders like this compound are often large molecules with physicochemical properties that do not favor passive diffusion across the BBB. Key challenges include low passive permeability, potential for active efflux by transporters like P-glycoprotein (P-gp), and maintaining stability in the periphery before reaching the CNS.
Q3: What are the recommended in vitro models to assess the BBB penetration of this compound?
A3: A tiered approach using various in vitro models is recommended.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay to predict passive diffusion across the BBB.
-
Cell-based Transwell Models: These models utilize brain endothelial cells to form a monolayer that mimics the BBB. Commonly used cell lines include hCMEC/D3 or bEnd.3. For a more physiologically relevant model, co-culture systems with astrocytes and pericytes are recommended, as these cells are crucial for maintaining BBB integrity.
-
Human induced Pluripotent Stem Cell (hiPSC)-derived Brain Microvascular Endothelial Cells (BMECs): These models offer a more predictive and human-relevant platform for assessing BBB permeability and transporter activity.
Q4: How can I determine if this compound is a substrate for efflux transporters like P-gp?
A4: You can perform a bi-directional permeability assay using a cell-based Transwell model (e.g., MDC
Validation & Comparative
Orthogonal Assays for Validating the Efficacy of APP Degrader-1
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the selective degradation of Amyloid Precursor Protein (APP) presents a promising therapeutic strategy. This guide provides a comparative overview of orthogonal assays to validate the effect of APP degrader-1, a novel compound designed to induce the degradation of APP. For researchers, scientists, and drug development professionals, employing a multi-assay approach is crucial for robust and reliable validation of a degrader's efficacy and mechanism of action.
Mechanism of Action of this compound
This compound (also known as Compound 0152) is an orally active compound that facilitates the degradation of APP.[1] It functions by binding to both APP and CAPRIN1, enhancing their interaction. This ternary complex formation ultimately shuttles APP to the endosome-lysosome pathway for degradation, thereby reducing the extracellular release of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[1]
Comparison of Orthogonal Validation Assays
To confirm that a reduction in APP levels is a direct result of treatment with this compound, it is essential to employ several independent assays. This orthogonal approach ensures that the observed effect is not an artifact of a single experimental technique.[2][3]
| Assay | Principle | Data Output | Throughput | Key Advantages | Key Limitations |
| Western Blot | Immunoassay that uses antibodies to detect specific proteins separated by size via gel electrophoresis. | Semi-quantitative or Quantitative (with proper controls) | Low to Medium | Widely accessible, provides molecular weight information. | Time-consuming, semi-quantitative nature can be a limitation.[4] |
| ELISA | Immunoassay that uses a plate-based format to detect and quantify proteins in a sample. | Quantitative | High | Highly sensitive, excellent for quantifying soluble proteins.[5] | Can be subject to matrix effects, does not provide molecular weight information. |
| Mass Spectrometry | Analyzes the mass-to-charge ratio of ionized molecules to identify and quantify proteins. | Quantitative | Low to Medium | High specificity, can identify post-translational modifications and off-target effects.[6][7] | Requires specialized equipment and expertise, complex data analysis. |
| Immunofluorescence | Uses fluorescently labeled antibodies to visualize the localization and distribution of proteins within cells. | Qualitative or Semi-quantitative | Medium | Provides spatial information about the target protein. | Can be prone to artifacts, quantification can be challenging. |
Detailed Experimental Protocols
Western Blot
Western blotting is a foundational technique to visualize changes in protein levels.
Protocol:
-
Sample Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[8][11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for APP overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][8]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying APP levels in various biological samples.[12][13]
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for APP and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Add prepared cell lysates or other biological fluids, along with a standard curve of known APP concentrations, to the wells and incubate.[12]
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for APP and incubate.[12]
-
Enzyme Conjugate: After another wash step, add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color change is observed.[5]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[5]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the concentration of APP in the samples by comparing their absorbance to the standard curve.
Mass Spectrometry-Based Proteomics
This advanced technique offers a comprehensive and unbiased view of the proteome, confirming the specific degradation of APP and identifying potential off-target effects.[14][15]
Protocol:
-
Sample Preparation: Treat cells with this compound and a vehicle control.
-
Protein Extraction and Digestion: Extract total protein and digest it into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a tandem mass spectrometer.
-
Data Analysis: Search the acquired spectral data against a protein database to identify and quantify peptides. The abundance of peptides corresponding to APP can then be compared between treated and control samples.
Immunofluorescence
Immunofluorescence allows for the visualization of APP within cells, providing spatial context to the degradation process.
Protocol:
-
Cell Culture: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[16][17]
-
Blocking: Block with a solution containing normal serum from the same species as the secondary antibody.[16]
-
Antibody Incubation: Incubate with a primary antibody against APP, followed by a fluorophore-conjugated secondary antibody.[18][19]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[19]
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity corresponding to APP can be compared between conditions.
By integrating the data from these orthogonal assays, researchers can build a comprehensive and compelling case for the efficacy and mechanism of action of this compound, significantly strengthening the foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. revvitysignals.com [revvitysignals.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. en-imm.iums.ac.ir [en-imm.iums.ac.ir]
- 6. Targeted Protein Degraders | Bruker [bruker.com]
- 7. Systematic Review: Proteomics-Driven Multi-Omics Integration for Alzheimer’s Disease Pathology and Precision Medicine [mdpi.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Application Verification Testing for Western Blot | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mybiosource.com [mybiosource.com]
- 13. biocompare.com [biocompare.com]
- 14. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Application Verification Testing for Immunofluorescence (Adherent and Suspension) | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
